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Compound of Interest

Compound Name: Hex-1-yn-3-amine

Cat. No.: B13253760

Get Quote

Executive Summary
Hex-1-yn-3-amine (CAS: 582307-90-2) is a bifunctional chiral building block characterized by a

terminal alkyne and a primary amine at the C3 position.[1][2] Its utility in drug discovery stems

from its role as a precursor for propargylamine-based therapeutics (e.g., MAO inhibitors) and

as a "click chemistry" handle.[1][2]

This guide defines the solubility landscape of Hex-1-yn-3-amine, addressing the challenge of

balancing its lipophilic propyl tail with its polar, basic amine headgroup.[1][2] It provides

validated protocols for solubility screening, salt formation, and solvent selection for synthesis

and purification.[1]

Physicochemical Profile
Understanding the intrinsic properties of Hex-1-yn-3-amine is prerequisite to predicting its

behavior in solution.[1][2]
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Property Value / Description Implication for Solubility

Molecular Structure

Amphiphilic: Hydrophobic tail (

) vs. Polar head (

).[2]

Molecular Weight 97.16 g/mol
Low MW facilitates high molar

solubility in organic solvents.[1]

LogP (Predicted) ~0.8 - 1.2

Lipophilic enough for organic

extraction; borderline for

aqueous solubility.[1]

pKa (Amine) ~10.5 (Estimated)

Highly basic.[1] Exists as a

cation (

) at physiological pH.[1][2]

pKa (Alkyne) ~25

Weakly acidic.[1] Stable to

weak bases; deprotonated by

strong bases (e.g., n-BuLi).[1]

[2]

Physical State Colorless to pale yellow liquid

Miscible with many solvents

rather than requiring

dissolution energy (lattice

breaking).[1]

Solubility Landscape
The solubility of Hex-1-yn-3-amine is dictated by the "Like Dissolves Like" principle, modified

by the specific interaction capability of the amine group.[1][2]

Organic Solvent Compatibility[1][2][3]
Chlorinated Solvents (DCM, Chloroform):Excellent.

Mechanism:[1][2][3] Dipole-dipole interactions and the ability of the amine to act as an H-

bond donor/acceptor make these the solvents of choice for extraction and reactions.[1][2]
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Alcohols (Methanol, Ethanol, IPA):Excellent.

Mechanism:[1][2][3] Strong Hydrogen bonding solvation.[1] Suitable for reduction

reactions or crystallization of salts.[1]

Ethers (THF, Diethyl Ether, MTBE):Good to Excellent.

Mechanism:[1][2][3] The ether oxygen accepts H-bonds from the amine.[1][2] MTBE is

preferred for process scale-up due to higher safety margins than

.[1][2]

Aprotic Polar (DMSO, DMF, Acetonitrile):Excellent.

Mechanism:[1][2][3] High dielectric constants stabilize the polar amine head.[1] Caution:

High boiling points make removal difficult; avoid unless necessary for specific coupling

reactions.[1]

Hydrocarbons (Hexane, Toluene):Moderate to Good.

Mechanism:[1][2][3] The propyl tail drives solubility, but the polar amine may cause phase

separation at very low temperatures or high concentrations.[1] Toluene is superior to

hexane due to

-interactions with the alkyne.[1][2]

Aqueous Solubility & pH Dependence
Hex-1-yn-3-amine exhibits pH-dependent aqueous solubility, a critical feature for purification

(Acid-Base Extraction).[1][2]

pH > 11 (Free Base): Sparingly soluble (~10–15 g/L).[1] The molecule is neutral and

lipophilic.[1]

pH < 9 (Salt Form): Highly soluble.[1] Protonation of the amine (

) drastically increases polarity, making it fully miscible with water.[1][2]
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Experimental Protocols
As a Senior Scientist, I emphasize that literature values are static, but your sample is dynamic.

Use these self-validating protocols to determine exact parameters for your specific batch.

Protocol: Gravimetric Solubility Screening
Objective: Determine the saturation limit in a specific solvent.[1]

Preparation: Weigh 100 mg of Hex-1-yn-3-amine into a tared 4 mL vial.

Addition: Add the target solvent in 100

increments at 25°C.

Agitation: Vortex for 30 seconds after each addition.

Observation: Record the volume required for complete dissolution (clear solution, no

schlieren lines).

Calculation:

[1]

Validation: If volume exceeds 2 mL (solubility < 50 mg/mL), heat to 40°C to check for

temperature dependence.

Protocol: Salt Formation for Purification
Context: Crude Hex-1-yn-3-amine is often an oil.[1][2] Converting it to a crystalline

Hydrochloride (HCl) or Oxalate salt purifies it and stabilizes the alkyne.[1]

Dissolution: Dissolve 1.0 eq of crude amine in minimal diethyl ether or MTBE (approx. 5

mL/g).

Acidification: Dropwise add 1.1 eq of 4M HCl in Dioxane or 2M HCl in Ether at 0°C.

Crystallization: The salt (

) is generally insoluble in ether and will precipitate immediately.[1][2]
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Isolation: Filter the solid under

(hygroscopic risk) and wash with cold ether.[1]

Result: The resulting salt is water-soluble but bench-stable.[1][2]

Decision Frameworks & Visualizations
Solvent Selection Strategy
The following decision tree guides the selection of the optimal solvent based on the intended

application (Reaction vs. Purification).

Select Solvent for
Hex-1-yn-3-amine Application?

Reaction Medium

Purification/Extraction

Nucleophilic
Substitution

Peptide/Amide
Coupling

Metal Catalysis
(Sonogashira)

Acid/Base
Extraction

Salt
Crystallization

DCM or DMF
(High Sol.)

THF or Toluene
(Inert)

DCM / Water
(Biphasic)

Et2O or MTBE
(Antisolvent)

Click to download full resolution via product page

Figure 1: Decision matrix for solvent selection based on process requirements.[1][2]

Highlighting the divergence between homogeneous reaction media and biphasic purification

systems.

Solubility Screening Workflow
A systematic approach to determining solubility limits for new derivatives or formulations.[1]
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Weigh 10 mg
Target Compound

Add 100 µL Solvent
(Vortex 30s)

Dissolved?

Solubility > 100 mg/mL
(High)

Yes

Add +400 µL Solvent
(Total 0.5 mL)

No

Dissolved?

Solubility 20-100 mg/mL
(Moderate)

Yes

Add +500 µL Solvent
(Total 1.0 mL)

No

Dissolved?

Solubility < 10 mg/mL
(Low)

No

Solubility 10-20 mg/mL
(Sparingly)

Yes

Click to download full resolution via product page

Figure 2: Step-wise gravimetric solubility screening protocol to categorize solvent efficiency.
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Applications in Synthesis & Drug Design
The solubility profile of Hex-1-yn-3-amine directly impacts its utility in two major areas:

Heterocycle Synthesis:

Reaction: Cyclization with azides (Click Chemistry) or isocyanates.[1]

Solvent Choice:t-Butanol/Water (1:[2]1) is often used for Cu-catalyzed click reactions.[1][2]

Hex-1-yn-3-amine is soluble in this mixture, facilitating high yields.[1][2]

Chiral Resolution:

Challenge: Hex-1-yn-3-amine is chiral.[1][2]

Method: Resolution via diastereomeric salt formation (e.g., with Tartaric acid).[1]

Solvent Choice:Ethanol or Methanol.[1][4][5] The amine and acid dissolve, but the

diastereomeric salt selectively crystallizes out upon cooling.[1]

Safety & Handling
Volatility: Moderate vapor pressure.[1] Handle in a fume hood to avoid inhalation of amine

vapors.[1]

Stability: The terminal alkyne is sensitive to copper/silver salts (explosive acetylides) in the

absence of ligands.[1] Avoid contact with metallic copper during solubility testing.[1]

Storage: Store under inert gas (

/Ar) at 2-8°C to prevent oxidation of the amine (N-oxide formation) or polymerization of the
alkyne.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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